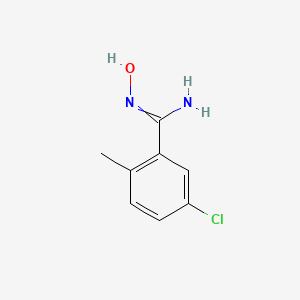

5-Chloro-N-hydroxy-2-methyl-benzamidine

描述

5-Chloro-N-hydroxy-2-methyl-benzamidine is a substituted benzamidine derivative characterized by a chloro group at position 5, a methyl group at position 2, and a hydroxylamine functional group (-NH-OH) attached to the benzene ring. This compound belongs to the amidine class, known for their basicity and applications in medicinal chemistry, catalysis, and material science.

属性

CAS 编号 |

850005-10-6 |

|---|---|

分子式 |

C8H9ClN2O |

分子量 |

184.62 g/mol |

IUPAC 名称 |

5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

InChI 键 |

YOGRUFKAUCCCDN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)C(=NO)N |

规范 SMILES |

CC1=C(C=C(C=C1)Cl)C(=NO)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Differences

Physicochemical Properties

- Basicity : Amidines (e.g., the target compound) are significantly more basic than amides (e.g., 5-Chloro-N,2-dihydroxybenzamide) due to the resonance-stabilized NH-OH group, enhancing their solubility in acidic environments.

- Hydrogen Bonding : Dihydroxy analogs (e.g., 619-57-8) exhibit stronger hydrogen-bonding capacity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Research Findings and Limitations

- Structural Similarity vs. Functional Divergence : While similarity scores suggest shared structural motifs, functional group differences lead to divergent chemical behaviors. For example, amidines are more reactive in nucleophilic environments than amides.

- Data Gaps : Direct comparative pharmacological or toxicity studies between the target and its analogs are scarce. Most available data derive from computational similarity assessments rather than experimental validations .

常见问题

Q. What are the common synthetic routes for 5-Chloro-N-hydroxy-2-methyl-benzamidine, and how are reaction conditions optimized?

The synthesis typically involves functional group transformations of benzamide precursors. For example:

- Acylation : Reacting 5-chloro-2-methylbenzylamine with hydroxylamine derivatives under basic conditions (e.g., pyridine in CHCl) to form the hydroxyamidine group .

- Selective Chlorination : Using thionyl chloride (SOCl) or oxalyl chloride to introduce chloro substituents under controlled temperatures (0–50°C). Solvents like DMF or CHCl influence regioselectivity .

Q. Key Optimization Parameters :

| Reaction Step | Reagents/Conditions | Yield Impact |

|---|---|---|

| Chlorination | SOCl, 50°C, 4h | Higher purity, lower byproducts |

| Hydroxylamine Coupling | Pyridine, RT, 2h | Avoids over-oxidation |

Q. What analytical methods are used to confirm the structure and purity of this compound?

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., C–Cl bond length ~1.74 Å) .

- NMR Spectroscopy : H NMR peaks at δ 7.15–7.48 ppm (aromatic protons) and δ 3.83 ppm (methoxy groups) validate substitution patterns .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

- Receptor Binding Assays : Competitive binding studies (e.g., dopamine D2 and serotonin 5-HT3 receptors) using radiolabeled ligands (IC values reported in µM ranges) .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria, with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

Q. What computational tools are used to model interactions between this compound and biological targets?

- Molecular Docking (AutoDock/Vina) : Predicts binding affinities to receptors (e.g., 5-HT3 receptor active sites) using force fields like AMBER .

- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Q. How should researchers resolve contradictions in reported pharmacological data?

Contradictions may stem from assay variability or impurity profiles. Best practices include:

Q. What strategies improve the compound’s stability during long-term storage?

Q. How is this compound utilized as an intermediate in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。